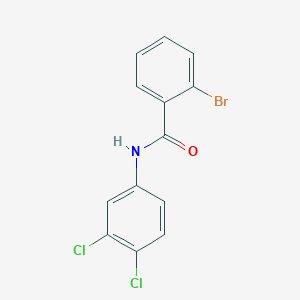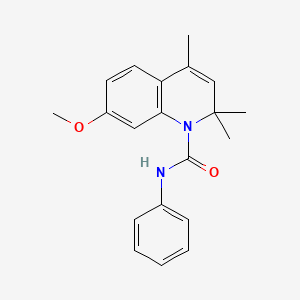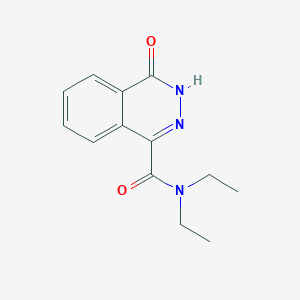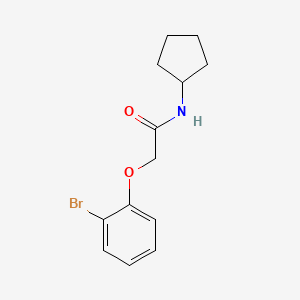![molecular formula C15H26N2O3 B5619785 {3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol](/img/structure/B5619785.png)
{3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methanol is a fundamental chemical used across various scientific and industrial applications, including fuel cells, organic synthesis, and as a solvent. Its properties and reactions form the basis of understanding for more complex organic compounds.
Synthesis Analysis
Research into methanol synthesis, particularly in the context of fuel applications like direct methanol fuel cells (DMFCs), focuses on improving the efficiency of methanol oxidation reactions and catalyst development. Studies have explored various catalysts, including copper-based catalysts for their high activity and selectivity towards CO2 over CO, highlighting the ongoing innovation in methanol synthesis technology (Wang et al., 2023).
Molecular Structure Analysis
The molecular structure of methanol and its derivatives, including morpholines, plays a crucial role in their reactivity and applications. Morpholines, for example, are synthesized from vicinal amino alcohols and are utilized in medicinal and organic chemistry due to their unique structural properties (Palchikov, 2013).
Chemical Reactions and Properties
Methanol's reactivity, particularly in oxidation reactions, is central to its use in fuel cells and other energy applications. The complex six-electron methanol oxidation reaction (MOR) is a subject of intense study, focusing on electrocatalytic mechanisms and the design of effective catalysts. Emerging catalysts include alloys, core–shell structures, heterostructures, and single-atom catalysts, underscoring the advancements in understanding methanol's chemical reactions and properties (Wang et al., 2023).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-2-4-15(13-18)5-3-6-16(12-15)11-14(19)17-7-9-20-10-8-17/h2,18H,1,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYZYOSGUZEWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC(=O)N2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5619709.png)
![1-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5619715.png)
![N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5619722.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5619726.png)
![2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619728.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-ethyl-5-methylpyrimidin-2-amine](/img/structure/B5619729.png)
![9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5619737.png)

![[3-allyl-1-(3-isoxazolylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5619766.png)
![ethyl 2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5619773.png)



![(cyclohexylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5619802.png)